Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18ClNO4S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a chlorosulfonyl group, and a methyl group attached to the pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl reagents. One common method includes the reaction of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group or further to a sulfide group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the chlorosulfonyl group under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, sulfonyl compounds, and sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate exerts its effects is primarily through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorosulfonyl group makes it particularly useful for introducing sulfonyl functionalities into organic molecules, which can be valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H18ClNO4S |
---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
tert-butyl 2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(12)7-17(11,14)15/h8H,4-7H2,1-3H3 |
InChI Key |
VFXMGLBIPWMHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)Cl |
Origin of Product |
United States |
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